The compound (11beta,16alpha)-9-Fluoro-3,11,17,21-tetrahydroxy-16-methylpregna-1,4-dien-20-one is a synthetic steroid derivative known for its significant biological activity. It belongs to the class of corticosteroids and is particularly noted for its anti-inflammatory properties. The structure of this compound features multiple hydroxyl groups and a fluorine atom, which contribute to its potency and specificity in biological interactions.
This compound is primarily synthesized in laboratory settings for research purposes. It is not typically found in nature but is derived from modifications of natural steroid frameworks. The synthesis involves various organic chemistry techniques to achieve the desired structural modifications.
This compound can be classified as:
The synthesis of (11beta,16alpha)-9-Fluoro-3,11,17,21-tetrahydroxy-16-methylpregna-1,4-dien-20-one can be approached through various methods:
The synthesis may involve multi-step processes requiring careful control of reaction conditions (temperature, pH) and purification techniques (chromatography) to isolate the desired product with high purity.
The molecular formula of the compound is with a molecular weight of approximately 392.47 g/mol. The structural features include:
The reactions involving this compound primarily focus on its interactions as a corticosteroid. Notable reactions include:
The pharmacokinetics of this compound involves its absorption after administration (oral or parenteral), distribution throughout body tissues, metabolism primarily in the liver via cytochrome P450 enzymes, and eventual excretion through urine.
The mechanism by which (11beta,16alpha)-9-Fluoro-3,11,17,21-tetrahydroxy-16-methylpregna-1,4-dien-20-one exerts its effects involves:
Research indicates that this compound exhibits a higher affinity for glucocorticoid receptors compared to natural corticosteroids due to its structural modifications.
Key physical properties include:
Chemical properties include:
Relevant data from spectral analyses (NMR and mass spectrometry) provide insights into its structural integrity and purity during synthesis.
The primary applications of (11beta,16alpha)-9-Fluoro-3,11,17,21-tetrahydroxy-16-methylpregna-1,4-dien-20-one include:
The systematic IUPAC name "(11β,16α)-9-Fluoro-3,11,17,21-tetrahydroxy-16-methylpregna-1,4-dien-20-one" precisely defines the compound's molecular structure and stereochemical configuration. This nomenclature encodes critical structural information:
Table 1: Official and Alternative Nomenclature
Nomenclature Type | Designation |
---|---|
Systematic IUPAC Name | (8S,9R,10S,11S,13S,14S,16R,17S)-9-Fluoro-3,11,17,21-tetrahydroxy-10,13,16-trimethyl-7,8,9,10,11,12,13,14,15,16,17-dodecahydro-6H-cyclopenta[a]phenanthrene-6,20(19H)-dione |
Common Pharmaceutical Name | 16α-Methyl-9α-fluoroprednisolone |
Alternative Chemical Name | 9α-Fluoro-16α-methylprednisolone |
Dexamethasone-Related Designation | Dexamethasone Impurity F (desoxy variant) [3] |
The stereochemical descriptors in the IUPAC name reflect absolute configurations critical for biological activity. The 8S,9R,10S,11S,13S,14S,16R,17S sequence defines the spatial arrangement of the entire steroid backbone, distinguishing it from inactive stereoisomers. The 11β-hydroxy group is essential for glucocorticoid receptor binding, while the 16α-methyl configuration confers unique metabolic stability compared to β-methyl isomers [5].
The molecular formula C₂₂H₃₁FO₅ specifies a molecular weight of 394.48 g/mol and encodes critical structural features:
Table 2: Key Structural Features and Isomerism Implications
Structural Feature | Isomerism Potential | Biological Significance |
---|---|---|
C9 Fluorine | α vs β configuration | 9α-F configuration enhances glucocorticoid receptor binding affinity 10-fold versus non-fluorinated analogs |
C16 Methyl | α vs β epimers | 16α-Me reduces mineralocorticoid activity; 16β-Me decreases glucocorticoid potency |
C11 Hydroxy | 11β-OH vs 11-keto | 11β-OH essential for receptor activation; 11-keto forms are inactive prodrugs |
Δ¹,⁴ Diene System | Positional isomers | Δ¹,⁴ conjugation increases anti-inflammatory potency versus saturated A-ring |
The 16α-methyl configuration creates a chiral center at C16, making 16-epimers (α vs β) diastereomers with distinct biological profiles. The α-configuration in this compound sterically hinders 17-ketone reduction, prolonging metabolic half-life. The 9α-fluoro substituent introduces another chiral center, though its α-orientation is fixed by ring fusion geometry. The compound exhibits optical isomerism due to multiple chiral centers (C8, C9, C10, C13, C14, C17) but lacks geometric isomerism since all double bonds (Δ¹,⁴) are fixed in transoid conformations within the rigid steroid skeleton [3] [5].
This compound represents a structural intermediate between classical glucocorticoids and their synthetic analogs. When compared to therapeutic agents:
Table 3: Structural Comparison with Reference Glucocorticoids
Structural Feature | This Compound (C₂₂H₃₁FO₅) | Dexamethasone (C₂₂H₂₉FO₅) | Betamethasone (C₂₂H₂₉FO₅) | Prednisolone (C₂₁H₂₈O₅) |
---|---|---|---|---|
C1-C2 Bond | Δ¹ double bond | Δ¹ double bond | Δ¹ double bond | Δ¹ double bond |
C9 Substitution | 9α-Fluoro | 9α-Fluoro | 9α-Fluoro | None |
C11 Substitution | 11β-OH | 11β-OH | 11β-OH | 11β-OH |
C16 Substitution | 16α-Methyl | 16α-Methyl | 16β-Methyl | None |
C17 Side Chain | -CH₂OH | -CH₂OH | -CH₂OH | -CH₂OH |
C21 Functionality | -CH₂OH | -CH₂OH | -CH₂OH | -CH₂OH |
Molecular Formula | C₂₂H₃₁FO₅ | C₂₂H₂₉FO₅ | C₂₂H₂₉FO₅ | C₂₁H₂₈O₅ |
The C16 methyl stereochemistry differentiates this compound from betamethasone (16β-methyl epimer). The 16α-configuration enhances metabolic stability by sterically hindering cytochrome P450-mediated 17β-side chain oxidation. Unlike dexamethasone, this compound retains the 17α-hydroxyl group essential for topical anti-inflammatory potency but lacks the acetonide or phosphate esters found in prodrug formulations. Compared to prednisolone, the 9α-fluoro and 16α-methyl groups collectively increase glucocorticoid receptor binding affinity approximately 25-fold while eliminating detectable mineralocorticoid activity [3] [7].
The compound serves as a synthetic precursor to betamethasone 21-valerate (C₂₇H₃₇FO₆, MW 476.58) through esterification of the C21 hydroxyl with valeric acid [4] [7]. This transformation increases lipophilicity (log P from 1.8 to 4.3), enhancing dermal penetration for topical applications. The C21 hydroxyl remains unesterified in the parent compound, distinguishing it from 17,21-di(valerate) derivatives (e.g., C₃₂H₄₅FO₇, MW 593.70) that exhibit altered receptor binding kinetics due to steric hindrance at both C17 and C21 positions [5] [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: